ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
Overview
Description
Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is a complex organic compound with a unique chemical structure. This compound is part of a diverse family of heterocyclic compounds that possess significant biological activity and diverse applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate generally involves multi-step reactions starting from readily available precursors. One common synthetic route might include the condensation of 2-methylpyridine with hydrazine, followed by cyclization with formic acid to yield the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. The final step usually involves the esterification of this intermediate with ethyl 4-chlorobenzoate under suitable conditions to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound often employs catalytic processes to enhance the yield and efficiency of the reaction. High-pressure reactors and continuous flow techniques might be utilized to streamline the production process, ensuring high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Reacting with reducing agents to yield reduced products.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and minimize side reactions.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could result in alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of novel materials and compounds for various industrial applications.
Mechanism of Action
The exact mechanism of action of ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate varies depending on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or DNA, altering their activity or structure. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is unique due to its specific chemical structure and the resulting biological activities. Similar compounds might include derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine and benzoate esters. Each compound's uniqueness lies in the subtle differences in functional groups and their arrangement, which can significantly influence their biological activity and applications.
List of Similar Compounds
Ethyl 4-(6-oxo-6H-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate
Ethyl 4-(2-methyl-6-oxo-5H-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate
Ethyl 4-(6-oxo-2-propylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate
Properties
IUPAC Name |
ethyl 4-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-3-26-17(25)12-4-6-13(7-5-12)22-9-8-15-14(16(22)24)10-19-18-20-11(2)21-23(15)18/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUEOUMMFEWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.